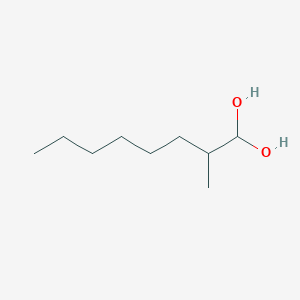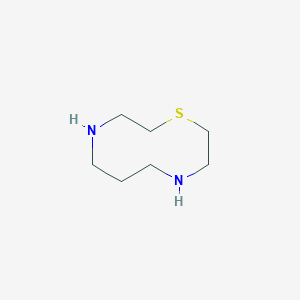
1,4,8-Thiadiazecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8-Thiadiazecane is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,8-Thiadiazecane can be synthesized through several methods. One common approach involves the cyclization of acyclic diamines. For instance, the bisacylation of an acyclic diamine to obtain a dichlorodiamide compound, followed by cyclization to form dioxocyclam, and finally reduction to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of inexpensive and readily available starting materials. The process may include steps such as mixing and stirring the reactants, followed by crystallization and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,4,8-Thiadiazecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products:
Aplicaciones Científicas De Investigación
1,4,8-Thiadiazecane has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4,8-Thiadiazecane involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its nitrogen crown ether analogue properties allow it to form complexes with metal ions, which can be utilized in various chemical and biological processes .
Comparación Con Compuestos Similares
1,4,8-Thiadiazecane can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Noted for its diverse pharmacological activities, including anticancer and antimicrobial effects.
1,3,4-Thiadiazine: Exhibits a range of biological activities, including antiviral and anticonvulsant properties.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity. Its ability to form complexes with metal ions and act as an antioxidant further distinguishes it from other similar compounds .
Propiedades
Número CAS |
138451-92-0 |
|---|---|
Fórmula molecular |
C7H16N2S |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
1,4,8-thiadiazecane |
InChI |
InChI=1S/C7H16N2S/c1-2-8-4-6-10-7-5-9-3-1/h8-9H,1-7H2 |
Clave InChI |
ZIPMZUOMEYBSPA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCSCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)
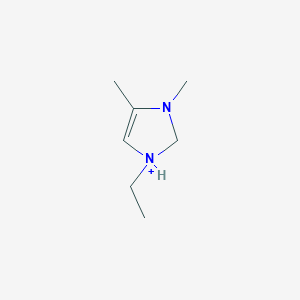
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

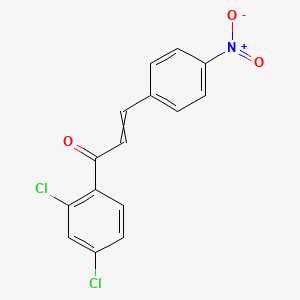
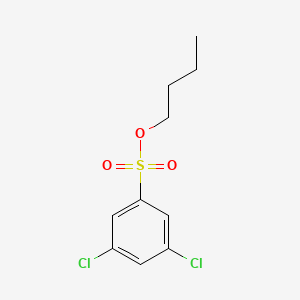


![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
